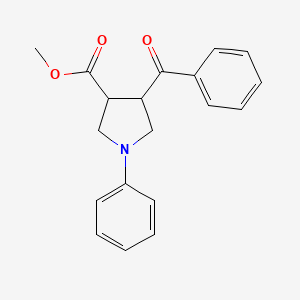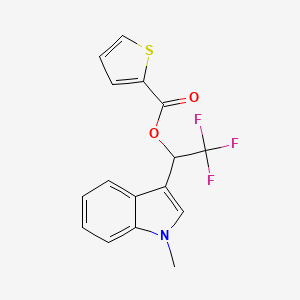
N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide
Übersicht
Beschreibung
N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide is an organic compound that is widely used in scientific research due to its unique properties. It is a member of the family of pyrrole compounds, which are heterocyclic compounds containing an aromatic ring of five atoms with a nitrogen atom at the center. This compound has been used in a variety of applications, ranging from drug discovery to materials science. It can also be used as a building block for the synthesis of other molecules.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compounds in Synthesis and Biological Applications
Research has explored the synthesis and applications of heterocyclic compounds, highlighting their critical role in developing pharmaceuticals and other therapeutically significant molecules. For instance, heterocyclic compounds like pyrroles have been foundational in creating diverse structures such as piperidines, pyrrolidines, and azetidines, which are crucial in medicinal chemistry for their therapeutic properties. Such compounds serve as structural motifs in numerous natural products and pharmaceuticals, offering a broad spectrum of biological activities (R. Philip et al., 2020).
Optical Sensors and Environmental Monitoring
The incorporation of pyrrole derivatives into optical sensors for environmental monitoring underscores the versatility of these compounds. Pyrimidine derivatives, closely related to pyrrole, have been used as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them ideal for detecting various analytes. This application is particularly relevant in devising strategies for environmental preservation and safety, showcasing the environmental impact of heterocyclic chemistry (Gitanjali Jindal & N. Kaur, 2021).
Biodegradable Polymers for Tissue Engineering
The synthesis of biodegradable polymers, such as poly(γ-butyrolactone), for tissue engineering applications is another area where compounds with pyrrole motifs have shown promise. These polymers offer ideal properties for biomedical applications, including tissue engineering, due to their biocompatibility and bioresorbable characteristics. Such advances highlight the intersection of organic chemistry and biomedical engineering, paving the way for innovative healthcare solutions (Tim G. Moore et al., 2005).
Antitubercular Activity
Significant strides have been made in combating tuberculosis through the synthesis of heterocyclic compounds that exhibit potent antitubercular activity. The modification of existing structures to enhance efficacy against Mycobacterium tuberculosis demonstrates the critical role of organic synthesis in addressing global health challenges. Such research underscores the potential of heterocyclic chemistry in developing new therapeutics for infectious diseases (M. Asif, 2014).
Bioactive Pyrrole-Based Compounds
The exploration of pyrrole-based compounds in drug discovery reveals their wide-ranging potential in treating various conditions, including cancer, microbial infections, and viral diseases. This body of work highlights the structural diversity and biological significance of pyrrole derivatives, emphasizing their role as pharmacophores in drug design. The specificity of these compounds for particular biological targets offers promising avenues for therapeutic development, showcasing the convergence of organic chemistry and pharmacology (Giovanna Li Petri et al., 2020).
Eigenschaften
IUPAC Name |
N,N-dibutyl-4-(4-tert-butylbenzoyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O2/c1-6-8-14-26(15-9-7-2)23(28)21-16-19(17-25-21)22(27)18-10-12-20(13-11-18)24(3,4)5/h10-13,16-17,25H,6-9,14-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSUTSWASXGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=CC(=CN1)C(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201157977 | |
| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478078-46-5 | |
| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478078-46-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Dibutyl-4-[4-(1,1-dimethylethyl)benzoyl]-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201157977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3141050.png)
![N-[(Z)-(2-methylphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141062.png)
![N-[(E)-(4-methoxyphenyl)methylideneamino]-3-pyrrol-1-ylthiophene-2-carboxamide](/img/structure/B3141069.png)
![N-(benzoyloxy)-N-[(E)-1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)ethylidene]amine](/img/structure/B3141084.png)
![N-(4-{[4-oxo-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-5-yliden]methyl}phenyl)acetamide](/img/structure/B3141093.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3141097.png)
![N-heptyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141103.png)
![N-(2-chlorophenyl)-2-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B3141107.png)
![N-benzyl-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141110.png)
![N-[(4-methoxyphenyl)methyl]-4-[3-(trifluoromethyl)benzoyl]-1H-pyrrole-2-carboxamide](/img/structure/B3141117.png)
![N-[3-(trifluoromethyl)benzyl]-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide](/img/structure/B3141122.png)
![1-{[4-(tert-butyl)phenyl]sulfonyl}-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine](/img/structure/B3141140.png)
